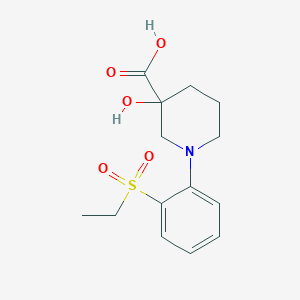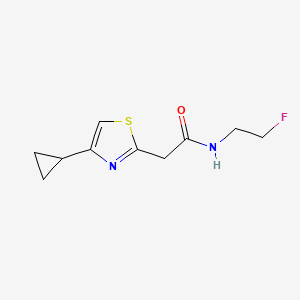![molecular formula C11H17N3O3 B7439161 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one](/img/structure/B7439161.png)
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one, also known as ADX-71149, is a small molecule drug that has been developed as a potential treatment for various neurological and psychiatric disorders. The compound is a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in regulating the release of glutamate, a neurotransmitter that is involved in many brain functions.
作用机制
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one acts as a positive allosteric modulator of mGluR2, which means that it enhances the receptor's response to glutamate by binding to a site on the receptor that is distinct from the glutamate binding site. This leads to a decrease in the release of glutamate, which is believed to contribute to the therapeutic effects of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one are mainly related to its modulation of mGluR2 activity. By reducing the release of glutamate, the compound may affect various brain functions that are regulated by this neurotransmitter, such as synaptic plasticity, learning, and memory. 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one has also been shown to have anxiolytic and antidepressant effects in preclinical models, which may be related to its modulation of mGluR2 activity in specific brain regions.
实验室实验的优点和局限性
The main advantage of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one for lab experiments is its specificity for mGluR2, which allows researchers to study the role of this receptor in various brain functions and disorders. However, the compound's complex synthesis route and limited availability may pose some challenges for its use in large-scale experiments. Additionally, the lack of human clinical data on 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one's safety and efficacy may limit its potential for translation to clinical settings.
未来方向
There are several potential future directions for research on 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one, including:
1. Further investigation of the compound's therapeutic potential in various neurological and psychiatric disorders, based on preclinical and clinical data.
2. Development of new analogs and derivatives of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one with improved pharmacokinetic properties and efficacy.
3. Exploration of the molecular mechanisms underlying 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one's effects on mGluR2 activity and its downstream signaling pathways.
4. Investigation of the role of mGluR2 in other brain functions and disorders, such as pain, epilepsy, and neurodegeneration.
5. Development of new tools and techniques for studying mGluR2 activity in vivo, such as imaging and electrophysiology methods.
In conclusion, 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one is a small molecule drug that has shown promising results in preclinical models of various neurological and psychiatric disorders. The compound's specificity for mGluR2 and its modulation of glutamate release make it a valuable tool for studying the role of this receptor in brain functions and disorders. Further research is needed to fully understand 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one's therapeutic potential and its underlying mechanisms of action.
合成方法
The synthesis of 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one involves a series of chemical reactions that start with the preparation of a key intermediate, 5-chloro-1-(3-nitrophenyl)-1H-pyrazole. This intermediate is then transformed into the final product through a sequence of steps that include reduction, cyclization, and substitution reactions. The overall synthesis route is complex and requires expertise in organic chemistry.
科学研究应用
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. The compound has shown promising results in reducing the symptoms of these disorders by modulating the activity of mGluR2, which is known to be dysregulated in many of these conditions. 1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one has also been tested in human clinical trials, although the results are not yet available.
属性
IUPAC Name |
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-9(15)11(16)14-5-4-8-7(6-14)10(12)17-13-8/h9,15H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICWFVECLMKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCC2=NOC(=C2C1)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-2-hydroxypentan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7439091.png)

![N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)

![N,N-dimethyl-4-[2-(1,2-thiazol-3-yloxy)acetyl]-1,4-diazepane-1-sulfonamide](/img/structure/B7439107.png)
![N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7439110.png)

![[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]-(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanone](/img/structure/B7439128.png)
![1-(7,7-Dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)-2-(1,2-thiazol-3-yloxy)ethanone](/img/structure/B7439132.png)
![2-pyridin-4-yl-N-(2-pyrimidin-5-ylethyl)spiro[3.3]heptane-2-carboxamide](/img/structure/B7439140.png)
![N-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-1-ethoxypiperidin-4-amine](/img/structure/B7439147.png)
![2-(difluoromethyl)-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]benzamide](/img/structure/B7439150.png)
![4,4,4-trifluoro-1-(8-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylbutan-1-one](/img/structure/B7439182.png)